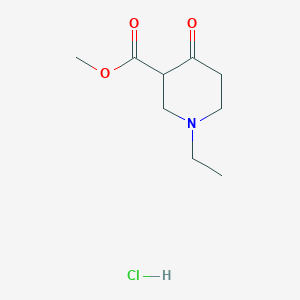
Methyl 3-phenylpyridine-4-carboxylate
説明
Methyl 3-phenylpyridine-4-carboxylate, also known as MPPC, is a chemical compound that belongs to the class of pyridine carboxylates. It is widely used in scientific research due to its unique properties and versatile applications.
作用機序
The mechanism of action of Methyl 3-phenylpyridine-4-carboxylate is not fully understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the carboxylate group. This compound can also act as a ligand, forming coordination complexes with metal ions.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. This compound has been shown to inhibit the growth of certain cancer cells in vitro.
実験室実験の利点と制限
Methyl 3-phenylpyridine-4-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. This compound is also stable under normal laboratory conditions and can be stored for extended periods. However, this compound has some limitations as well. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. This compound is also sensitive to air and moisture, which can lead to degradation.
将来の方向性
There are several future directions for research on Methyl 3-phenylpyridine-4-carboxylate. One area of research could be the synthesis of new pyridine-based ligands using this compound as a precursor. These ligands could have applications in catalysis, organic synthesis, and medicinal chemistry. Another area of research could be the development of new fluorescent dyes using this compound as a starting material. These dyes could have applications in biological imaging and detection. Finally, more research could be done on the biochemical and physiological effects of this compound to better understand its potential as a therapeutic agent.
科学的研究の応用
Methyl 3-phenylpyridine-4-carboxylate is widely used in scientific research as a precursor for the synthesis of various compounds. It is used in the synthesis of pyridine-based ligands, which have applications in catalysis, organic synthesis, and medicinal chemistry. This compound is also used in the synthesis of fluorescent dyes, which have applications in biological imaging and detection.
特性
IUPAC Name |
methyl 3-phenylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-13(15)11-7-8-14-9-12(11)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTMHPFNGAMHPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704534 | |
| Record name | Methyl 3-phenylpyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850162-87-7 | |
| Record name | Methyl 3-phenylpyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




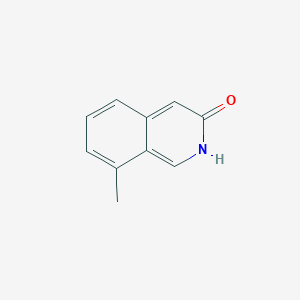
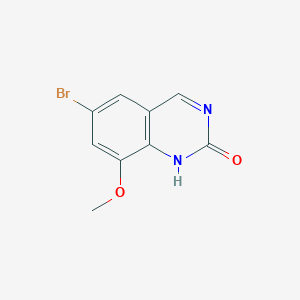
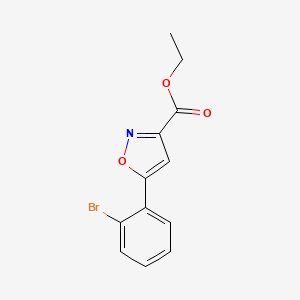
![3-(Chloromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1505183.png)
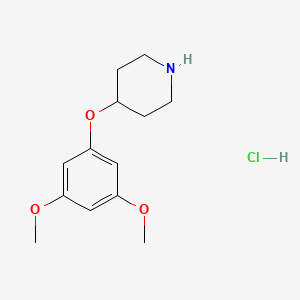
![[6-(4-Chloroanilino)pyridin-3-yl]boronic acid](/img/structure/B1505187.png)
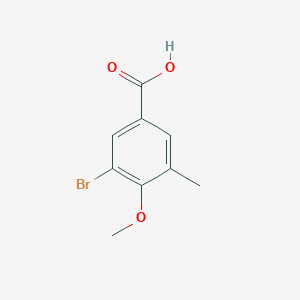

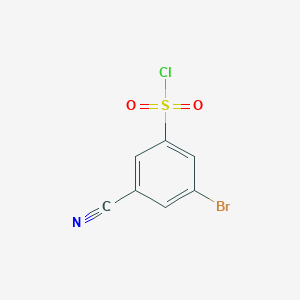
![1-Methyl-4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperazine](/img/structure/B1505192.png)

